3,3',5-TRICHLOROBIPHENYL

Catalog No.
S577488
CAS No.
12674-11-2
M.F
C12H7Cl3
M. Wt
257.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',5-TRICHLOROBIPHENYL

CAS Number

12674-11-2

Product Name

3,3',5-TRICHLOROBIPHENYL

IUPAC Name

1,3-dichloro-5-(3-chlorophenyl)benzene

Molecular Formula

C12H7Cl3

Molecular Weight

257.5 g/mol

InChI

InChI=1S/C12H7Cl3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H

InChI Key

RIBGNAJQTOXRDK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl

solubility

Solubility in water varies because Aroclors are variable mixtures.
IN WATER: 906 PPB
In water: 0.085 ppm
Water solubility at 25 °C: 225-250 ug/L
In water, 0.42 mg/L at 25 °C

Synonyms

Aroclor 1016, aroclor-1016

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl

Historical Use of Aroclor 1016 in Research

  • Toxicological effects: Studies have investigated the impact of Aroclor 1016 on various organisms, including:
    • Mammals: Research on rhesus monkeys, mice, rats, and mink has explored the effects of Aroclor 1016 exposure on various aspects of health, including birth weight, immune function, and neurodevelopment [].
    • Cells: Recent studies have examined the impact of Aroclor 1016 on human adipose mesenchymal stem/stromal cells, providing insights into its potential cellular-level effects [].

Environmental Research on Aroclor 1016

Due to its historical use, Aroclor 1016 remains present in the environment. Research continues to investigate its:

  • Persistence and fate: Studies examine how Aroclor 1016 degrades and moves through different environmental compartments, such as air, water, and soil [].
  • Source identification: Researchers are developing methods to distinguish between Aroclors and other sources of PCBs in the environment, aiding in understanding their origin and potential for continued exposure [].

3,3',5-Trichlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). Its molecular formula is C12H7Cl3C_{12}H_7Cl_3, and it features three chlorine atoms attached to a biphenyl structure. The specific positions of the chlorine substitutions are at the 3 and 5 positions of one phenyl ring and the 3 position of the other, which influences its chemical properties and biological activity. This compound is often associated with environmental pollution due to its historical use in electrical equipment and other industrial applications.

The mechanism of action of Aroclor 1016 is complex and not fully understood. PCBs are known to disrupt endocrine function by mimicking or antagonizing natural hormones []. Additionally, they can interfere with cellular signaling pathways and cause oxidative stress []. However, the specific mechanisms may vary depending on the individual PCB congener within the mixture [].

Aroclor 1016 is a persistent organic pollutant with potential health risks []. Studies have shown that exposure to PCBs can cause various health problems, including:

  • Reproductive and developmental effects []
  • Immune system suppression []
  • Neurological effects []
  • Cancer (potential link) []

Data for Toxicity:

  • Oral LD50 (rat): 2,300 mg/kg (LD50: Lethal Dose 50, the dose that is lethal to 50% of a test population)
Typical of chlorinated biphenyls. Key reactions include:

  • Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles under certain conditions, leading to the formation of different derivatives.
  • Dechlorination: Under anaerobic conditions or in the presence of specific microorganisms, 3,3',5-trichlorobiphenyl can be dechlorinated, which is a significant pathway for its biodegradation.
  • Electrophilic Aromatic Substitution: The presence of chlorine substituents can direct further substitution reactions on the aromatic rings.

The biological activity of 3,3',5-trichlorobiphenyl is primarily linked to its potential toxicity and endocrine-disrupting effects. Studies indicate that it can accumulate in biological systems and may exhibit:

  • Endocrine Disruption: Interference with hormonal systems has been observed, leading to reproductive and developmental issues in various organisms.
  • Toxicity: It has been shown to cause adverse effects in aquatic organisms, including fish and invertebrates, through bioaccumulation and biomagnification in food chains.
  • Carcinogenic Potential: Some studies suggest that certain PCBs, including 3,3',5-trichlorobiphenyl, may be associated with an increased risk of cancer in humans.

There are several methods for synthesizing 3,3',5-trichlorobiphenyl:

  • Direct Chlorination: This method involves the chlorination of biphenyl using chlorine gas or chlorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature to favor the formation of trichlorinated products.
  • Suzuki Coupling Reaction: A more modern approach involves coupling chlorinated phenylboronic acids with appropriate aryl halides. This method allows for greater control over substitution patterns and yields higher purity products .

3,3',5-Trichlorobiphenyl has been utilized in various applications, including:

  • Industrial Uses: Historically used as a dielectric fluid in capacitors and transformers due to its insulating properties.
  • Research: Employed in studies investigating the environmental impact and degradation pathways of polychlorinated biphenyls.
  • Analytical Chemistry: Used as a standard reference material for analytical techniques like gas chromatography-mass spectrometry.

Interaction studies involving 3,3',5-trichlorobiphenyl often focus on its behavior in biological systems and environmental contexts:

  • Bioconcentration Studies: Research indicates that this compound can bioaccumulate in aquatic organisms, leading to significant ecological risks .
  • Metabolism Studies: Investigations into how organisms metabolize this compound reveal pathways that may lead to less toxic metabolites or further chlorinated products .

Several compounds share structural similarities with 3,3',5-trichlorobiphenyl. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaChlorine SubstitutionsUnique Features
2,4,5-TrichlorobiphenylC12H7Cl3Positions 2, 4, 5Commonly studied for environmental persistence
3,3',5,5'-TetrachlorobiphenylC12H6Cl4Positions 3, 3', 5, 5'More chlorinated than 3,3',5-trichlorobiphenyl
2',4'-DichlorobiphenylC12H8Cl2Positions 2', 4'Less chlorinated; often used as a reference compound
Aroclor 1016VariableMixture of trichloro- and tetrachlorobiphenylsCommercial PCB mixture with varied properties

Each compound exhibits distinct characteristics based on the number and position of chlorine atoms attached to the biphenyl structure. The unique substitution pattern of 3,3',5-trichlorobiphenyl contributes to its specific biological activity and environmental behavior compared to these similar compounds.

Physical Description

Pcb-1016 is a viscous oily liquid. (NTP, 1992)

Color/Form

... Colorless mobile oil
Lower chlorinated Aroclors (1221, 1232, 1016, 1242, and 1248) are colorless mobile oils. Increasing chlorine content results in mixtures taking on the consistency of viscous liquids (Aroclor 1254) or sticky resins (Aroclors 1260 and 1262). Arclors 1268 and 1270 are white powders.

XLogP3

5.8

Boiling Point

725 to 788 °F at 760 mm Hg (NTP, 1992)
Distillation range: 323-356 °C at 760 mm

Flash Point

286 °F (NTP, 1992)

Density

1.4 (NTP, 1992)
1.33 g/mL at 25 °C

LogP

5.81 (LogP)
log Kow = 4.38

Odor

PRACTICALLY ODORLESS

UNII

D998089L9E

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Aroclor 1254 decreased cellular levels of dopamine in cultured pheochromocytoma cells, which synthesize, store, release, and metabolize dopamine in a manner similar to the intact mammalian central nervous system. Daily oral exposure of adult nonhuman primates (Macaca nemestrina) to Aroclor 1016, a commercial mixture of lightly chlorinated PCB congeners, for 20 weeks, likewise, produced decreased dopamine concentrations in brain regions including the caudate, putamen, substantia nigra, and hypothalamus. In these brain regions, only three PCB congeners were detected (2,4,4'-triCB and 2,2',4,4'- and 2,2',5,5'-tetraCB), suggesting that nonplanar PCBs, which are poor Ah receptor agonists, may have been responsible for the effect. Structure-activity studies of 50 PCB congeners in the pheochromocytoma in vitro system found that the most active congeners had at least two ortho chlorines (e.g., 2,2',4,6-, 2,2',5,5'-, and 2,2',4,5-tetraCB) and that congeners that were relatively strong Ah receptor agonists (e.g., 3,3',4,4'-tetraCB and 3,3',4,4',5-pentaCB) were inactive or had minimal effects on dopamine levels. However, ortho substitution was not the sole determinant of activity in this system; for example, a congener with four ortho chlorines (2,2',6,6'-tetraCB) had no effect on dopamine levels in pheochromocytoma cells. The effect on dopamine levels has been postulated to involve decreased dopamine synthesis via direct or indirect PCB inhibition of tyrosine hydroxylase or L-aromatic amino acid decarboxylase and/or decreased uptake of dopamine into vesicles. For example, several congeners that were inactive in causing dopamine level changes in pheochromocytoma cells (e.g., 2,2',6,6'- and 3,3',4,4'-tetraCB) were much less active in inhibiting vesicular uptake of dopamine than other more active congeners (e.g., 2,2',4,6- and 2,2',4,5'-tetraCB).
Recent studies from our laboratory indicate that polychlorinated biphenyl (PCB) congeners in vitro perturbed signal transduction mechanisms including cellular Ca2+ homeostasis and protein kinase C translocation. We have now investigated the structure-activity relationship (SAR) of three PCB mixtures, 24 PCB congeners, and one dibenzofuran for their effects on microsomal and mitochondrial Ca2+ sequestration in rat cerebellum. Ca2+ sequestration by these intracellular organelles was determined using radioactive (45)CaCl2. All three mixtures studied, Aroclor 1016, Aroclor 1254, and Aroclor 1260, were equally potent in inhibiting microsomal and mitochondrial Ca2+ sequestration with IC50 values of 6-8 uM. 1,2,3,7,8-Pentachlorodibenzofuran had no effect on Ca2+ sequestration by these organelles. The SAR among the congeners revealed: (1) congeners with ortho-/meta- or ortho-/para-chlorine substitutions were the most potent in inhibiting microsomal and mitochondrial Ca2+ sequestration (IC50 = 2.4-22.3 uM); (2) congeners with only para- but without ortho-substitutions were not effective in inhibiting Ca2 sequestration by microsomes and mitochondria; (3) increased chlorination was not related to the effectiveness of these congeners. The present SAR studies indicate that the effects of most PCB congeners in vitro may be related to an interaction at specific sites having preference for low lateral substitution or lateral content (meta- or para-) in the presence of ortho-substitution.
... Previous reports indicate that polychlorinated biphenyl (PCB) congeners in vitro perturbed cellular Ca2+ homeostasis and protein kinase C (PKC) translocation ... The structure-activity relationship (SAR) of 3 PCB mixtures, 24 PCB congeners, and 1 dibenzofuran /have now been studied/ for their effects on PKC translocation by measuring (3)H-phorbol ester ((3)H-PDBu) binding in cerebellar granule cells (7 days in culture). All the PCB mixtures studied increased (3)H-PDBu binding significantly and in a concentration-dependent manner. However, Aroclor 1016 and Aroclor 1254 were more potent than Aroclor 1260. Of the 24 congeners studied, di-ortho congeners such as 2,2',5,5'-tetrachlorobiphenyl (-TeCB), 2,2',4,6,6'-pentachlorobiphenyl (-PeCB), 2,2',4,6-TeCB, and 2,2'-dichlorobiphenyl (-DCB) were the most potent (E50 = 28-43 uM) while non-ortho congeners such as 3,3',4,4'-TeCB and 3,3',4,4'5-PeCB were not effective. The potential contaminant of PCB mixtures, 1,2,3,7,8-pentachlorodibenzofuran had no significant effect on (3)H-PDBu binding. The SAR among these congeners revealed: (i) congeners with ortho-chlorine substitution such as 2,2'-DCB (EC50 = 43 +/- 3 uM) or ortho-lateral (meta, para) chlorine substitution such as 2,2',5,5'-TeCB (EC50 = 28 +/- 3 uM) and 2,2'4,6-TeCB (E50 = 41 +/- 6 uM) were most potent; (ii) congeners with only para-substitution such as 4,4'-DCB or high lateral content in the absence of ortho-substitution such as 3,3',4,4',5,5'-HCB were not effective; and (iii) increased chlorination was not clearly related to the effectiveness of these congeners, although hexa- and heptachlorination was less effective than di- and tetrachlorination. Low lateral substitution, especially without para-substitution, or lateral content in the presence of ortho-substitution, may be the most important structural requirement for the in vitro activity of these PCB congeners in neuronal preparations.
The relative potencies of the commercial polychlorinated biphenyl (PCB) mixtures Aroclors 1260, 1254, 1248, 1242, 1016 and 1232 to inhibit the murine splenic plaque-forming cell response to sheep red blood cells was determined by dose-response ip treatment of C57BL/6 mice followed by logit plot analysis of the data. The ED50 values obtained for Aroclors 1260, 1254, 1248, 1242, 1016 and 1232 were 104, 118, 190, 391, 408, and 464 mg/kg or 0.28, 0.35, 0.66, 1.5, 1.5 and 2.0 mM/kg, respectively. The higher chlorinated PCB preparations (Aroclors 1260, 1254 and 1248) were more potent than the lower chlorinated preparations (Aroclors 1242, 1016 and 1232). Previous studies have shown that the interaction of a subeffective dose of Aroclor 1254 (25 mg/kg) with an immunotoxic dose (3.7 nM/kg) of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) resulted in significant antagonism of the toxicity of the latter compound. Co-treatment of mice with a 25 mg/kg dose of all the commercial Aroclors and with a 50 mg/kg dose of a reconstituted PCB mixture (resembling a PCB extract from human milk) with TCDD (3.7 nM/kg) showed that, with the exception of Aroclor 1232, all of the commercial PCBs and the reconstituted PCB mixture significantly antagonized the dioxin-mediated inhibition of the splenic plaque-forming cell response in C57BL/6 mice.

Vapor Pressure

4X10-4 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Impurities

Almost without exception, polychlorinated biphenyls contain various levels of polychlorinated dibenzofurans as contaminants. /Polychlorinated biphenyls/

Other CAS

12674-11-2
38444-87-0

Wikipedia

3,3',5-trichlorobiphenyl

Use Classification

INDUSTRIAL

Methods of Manufacturing

PCBs /were/ ... prepared industrially by the chlorination of biphenyl with anhydrous chlorine in the presence of a catalyst such as iron filings or ferric chloride. The products are complex mixtures of chlorobiphenyls, whose degree of chlorination depends principally on the time of contact (12-36 hr) of the biphenyl with anhydrous chlorine. The crude product is blown with air, and a small amount of lime is added to remove hydrogen chloride and ferric chloride. The resulting chlorinated mixtures are batch-distilled to remove color and traces of hydrogen chloride and ferric chloride. /Polychlorinated biphenyls/

General Manufacturing Information

The Aroclors are characterized by four digit numbers. The first two digits indicate that the mixture contains biphenyls (12), triphenyls (54) or both (25, 44); the last two digits give the weight percent of chlorine in the mixture (e.g., Aroclor 1242 contains biphenyls with approximately 42% chlorine). /Polychlorinated biphenyls/
An exception to /4 digit with second pair of numbers represent the percentage by weight of chlorine/ nomenclature is Aroclor 1016, which contains 40 percent chlorine by weight
Aroclor 1016 was first sold in 1971.
When it was determined that there was a significant environmental problem associated with the more heavy chlorinated species, Monsanto prepared a new mixture that was limited primarily to the mono-, di-, and trichloro isomers. This product carried the designation Aroclor 1016.
Askarels were often, but not always, a mixture of trichlorobenzenes with PCBs to achieve desired viscosities to permit handling the dielectric as an oily fluid. The capacitor askarels include neat Aroclors 1242, 1254, and 1016 and a mixture of 75% Aroclor 1254 and 25% trichlorobenzene. The most common transformer askarels were 60% Aroclor 1260/40% trichlorobenzene (Type A) and 70% Aroclor 1254/30% trichlorobenzene (Type D).

Analytic Laboratory Methods

Method: EPA-EAD 608; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1016; Matrix: municipal and industrial discharges; Detection Limit: not provided.
Method: EPA-NERL 505; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1016; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and the raw source water; Detection Limit: 0.08 ug/L.
Method: EPA-NERL 508A; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1016; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: not provided.
Method: EPA-NERL 525.2; Procedure: gas chromatography/mass spectrometry; Analyte: Aroclor 1016; Matrix: finished drinking water, source water, or drinking water in any treatment stage; Detection Limit: 0.04 ug/L.
For more Analytic Laboratory Methods (Complete) data for Aroclor 1016 (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

USA Environmental Protection Agency methodology for chlorinated pesticides in adipose tissue which required extraction of fat from connective tissue, MeCN partitioning and clean-up be florisil column chromatography prior to quantitation by electron-capture gas chromatography was modified to eliminate the MeCN partitioning for clean-up of fish extracts. Some of the salient analytical features of this semimicro analytical procedure are: the amount of extractable fat was reduced to avoid exceeding the capacity of clean-up columns. The capacity of 2 adsorbents florisil and silica gel 60 was combined. The visual demarcation point between PCBs and pesticide silica gel fractions was a unusual feature, of the method. The recoveries of chlorinated pesticides and PCB's were high (without liquid-liquid partitioning). The disadvantage of the method is that low-molecular-weight PCB's, such as Aroclor 1016 or Aroclor 1242, do not separate sharply and p,p'-DDE is present in two silica gel fractions.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from strong oxidizers (such as chlorine, bromine, and fluorine). A regulated marked area should be established where this chemical is handled, used, or stored ... /Polychlorinated biphenyls/
Drums, transformers, and other containers should be frequently inspected for leakage. Store in a cool, dry, well-ventilated location. Detached storage must be used. /Polychlorinated biphenyls/
PCB material should be stored in closed containers, in ventilated areas. ... PCB's should be handled in isolated areas of the plant, where efficient ventilation systems remove airborne PCB's. ... /Polychlorinated biphenyls/
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

... This study was designed (1) to determine whether exposure to a commercially prepared PCB mixture (Aroclor 1016) exerts detrimental effects on follicle maturation in the Long-Evans hooded rat; and (2) to determine whether the modulatory effects of Aroclor can be attenuated by levo-thyroxine sodium (T(4)) supplementation. Animals were treated on gestation days 7-13 with a single daily intraperitoneal injection (2.5 mg/kg per day) of Aroclor. Half of the Aroclor-treated dams were also given T(4) supplements (2.89 ug/kg per day) via drinking water. Female pups were sacrificed on postnatal days 24/25, and the ovaries were excised, fixed for histology and analyzed. The analysis included a count, measurement and classification of healthy and atretic preantral and antral follicles in the greatest cross-sectional area. ... Treatment with Aroclor significantly reduced the number of preantral follicles < 50,000 sq um and the total number of antral follicles in the 50-100,000 and > 100,000 sq um size classes. T(4) circumvented the Aroclor effect on the number of preantral follicles < 50,000 sq um, however, a significant reduction in the antral follicle number persisted in the 50-100,000 and > 100,000 sq um size classes. In addition, ... a significant increase in atresia in the Aroclor-treated ovaries in the antral < 50,000 sq um size class /was observed/ , which was not present in ovaries exposed to both Aroclor and T(4). These data support the hypothesis that Aroclor reduces the number of preantral and antral follicles of certain size classes in rats exposed during the critical period of development, and that supplementation with T(4) can attenuate the effects of Aroclor on small, but not medium or large antral follicles. Atresia of small, antral follicles may constitute one of the underlying mechanisms by which folliculogenesis is modulated by Aroclor 1016.
The use of serum reference materials for assessing exposure to polychlorinated biphenyls (PCBs) was described. Adult female goats were fed 100 (mg/kg) Aroclor-1016, Aroclor-1242, Aroclor-1254, or Aroclor-1260 alone or in combination. The combined doses totalled 200 mg/kg. Thirty days later, the goats were killed, and sera were obtained and analyzed by gas chromatography. Sera from three human cases of suspected PCB exposure were also analyzed. Two of these cases were composite samples of populations allegedly exposed to Aroclor-1260. The samples contained 307 and 31 parts per ppb, reported as Aroclor-1260. The third case contained 172 ppb, alleged to be Aroclor-1254. The chromatographic data was subjected to principal components and Jaccard coefficient analysis in an effort to relate the human sera samples to the sera of the goats. The human sera from the suspected Aroclor-1254 exposure resembled that of Aroclor-1254 in the goat sera. Neither case of alleged Aroclor-1260 exposure resembled that of Aroclor-1260. Principal components analysis of one of the suspected Aroclor-1260 cases showed that the sera resembled that of Aroclor-1216 and Aroclor-1242 in the goat sera. Using in-vivo reference materials may prove useful in delineating PCB exposures in people living near hazardous waste sites.

Stability Shelf Life

... PCB's are chemically very inert and are stable to conditions of hydrolysis and oxidation in industrial use. ... /Polychlorinated biphenyls/

Dates

Last modified: 08-15-2023

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